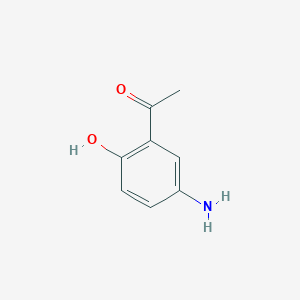

1-(5-Amino-2-hydroxyphenyl)ethanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLHPBDGZHWKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379462 | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-80-6 | |

| Record name | 2-Acetyl-4-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Amino 2 Hydroxyphenyl Ethanone

Critical Analysis of Proposed Synthetic Routes to 1-(5-Amino-2-hydroxyphenyl)ethanone

Regioselective Functionalization Strategies

The precise placement of the amino and acetyl groups on the phenolic ring is paramount in the synthesis of this compound. Two primary strategies dominate the landscape: the Fries rearrangement and the nitration-reduction sequence of a substituted acetophenone (B1666503).

One common route involves the Fries rearrangement of an appropriate acyl-protected aminophenol. The Fries rearrangement is a well-established method for converting phenolic esters to hydroxy aryl ketones, catalyzed by Lewis acids. byjus.comwikipedia.org The reaction is known to be ortho and para selective, with the regiochemical outcome influenced by reaction conditions such as temperature and the solvent. byjus.comwikipedia.orgchemistrylearner.com Low reaction temperatures generally favor the formation of the para-isomer, while higher temperatures promote migration to the ortho-position. byjus.comchemistrylearner.com For the synthesis of this compound, a key intermediate would be an N-acetylated 4-aminophenyl acetate. The challenge lies in controlling the regioselectivity of the acyl group migration to the position ortho to the hydroxyl group.

Another prominent strategy involves the nitration of 2-hydroxyacetophenone (B1195853) followed by reduction . The hydroxyl group is a strongly activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. researchgate.net Nitration of 2-hydroxyacetophenone typically yields a mixture of 2'-hydroxy-3'-nitro- and 2'-hydroxy-5'-nitroacetophenone. researchgate.netdigitellinc.com The desired 5-nitro isomer is formed due to the directing effect of the hydroxyl group to its para position. researchgate.net Subsequent chemoselective reduction of the nitro group to an amine yields the target molecule. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. acs.orgrsc.org

A related approach involves the use of protecting groups to ensure correct regiochemistry. For instance, the hydroxyl group of 2-hydroxyacetophenone can be protected before nitration to influence the position of the incoming nitro group. Alternatively, starting with 4-aminophenol (B1666318), the amino group can be protected, followed by acetylation of the hydroxyl group, Fries rearrangement, and deprotection. nih.gov

Stereochemical Control in Synthetic Pathways

The target molecule, this compound, is achiral and therefore its synthesis does not inherently require stereochemical control. However, the principles of stereoselective synthesis are highly relevant when considering the synthesis of chiral derivatives or related compounds that may be of pharmaceutical interest.

For instance, if the ketone functionality of this compound were to be reduced to a secondary alcohol, a chiral center would be created. The asymmetric reduction of prochiral ketones, including acetophenone derivatives, is a well-studied field. nih.govijstr.org This can be achieved using chiral catalysts or biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms. ijstr.orgresearchgate.netnih.gov These methods can provide high enantioselectivity, leading to the formation of a single enantiomer of the corresponding alcohol. nih.govijstr.org

Furthermore, chiral auxiliaries can be employed to control the stereochemistry of reactions on related substrates. ethz.ch A chiral auxiliary is a temporary functional group that is introduced into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. ethz.chsigmaaldrich.com While not directly applicable to the synthesis of the achiral target compound itself, these strategies are crucial for expanding the synthetic utility of this compound as a precursor for more complex, stereochemically defined molecules. nih.gov

Evaluation of Precursor Accessibility and Sustainability

The economic and environmental viability of any synthetic route is heavily dependent on the accessibility and sustainability of its starting materials. The primary precursors for the main synthetic routes to this compound are aminophenols and hydroxyacetophenones.

Phenols and their derivatives are large-volume industrial chemicals, traditionally derived from benzene (B151609), a petroleum-based feedstock. researchgate.net However, there is growing interest in producing these compounds from renewable resources, such as lignin, a major component of biomass. researchgate.net This shift towards bio-based feedstocks is a key aspect of green chemistry, aiming to reduce reliance on fossil fuels. mdpi.comrsc.org

Development of Novel and Efficient Synthetic Protocols

In line with the principles of green chemistry, modern synthetic organic chemistry endeavors to develop methodologies that are not only efficient in terms of yield and selectivity but also environmentally benign.

Green Chemistry Approaches in this compound Synthesis

Recent advancements in green chemistry offer promising alternatives to traditional synthetic methods, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govfrontiersin.org

Mechanochemistry , which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), has emerged as a powerful tool. youtube.com This technique can significantly reduce or even eliminate the need for solvents, leading to cleaner reactions and simpler work-up procedures. youtube.comacs.org The Fries rearrangement, for example, has been successfully performed under mechanochemical conditions, offering a solvent-free route to hydroxyacetophenones.

The use of green solvents , such as water or bio-derived solvents, is another key principle of green chemistry. frontiersin.org While some reactions are not amenable to aqueous conditions, the development of water-tolerant catalysts is an active area of research.

Biocatalysis offers a highly selective and environmentally friendly approach to chemical transformations. ijstr.org Enzymes can operate under mild conditions of temperature and pH, and their high specificity can lead to excellent yields and enantioselectivities, as seen in the reduction of ketones. nih.govijstr.org The use of whole-cell systems can further simplify the process by providing in-situ cofactor regeneration. nih.gov

Catalytic Methodologies for Enhanced Yield and Selectivity

Catalysis is at the heart of modern, efficient organic synthesis. acs.org The development of novel catalysts plays a crucial role in improving the yield, selectivity, and sustainability of chemical processes.

For the synthesis of this compound, chemoselective catalytic reduction of the nitro group in 2-hydroxy-5-nitroacetophenone is a critical step. The challenge lies in reducing the nitro group without affecting the ketone functionality. A variety of catalysts have been developed for this purpose, including those based on noble metals like palladium and platinum, as well as more earth-abundant and less toxic metals like iron. rsc.orgrsc.orgnih.gov

Iron-based catalysts, in particular, have gained significant attention due to their low cost and environmental benignity. rsc.orgnih.gov For instance, an amine-bis(phenolate) iron(III) catalyst has been shown to be highly chemoselective for the reduction of nitro groups in the presence of other reducible functionalities like ketones, esters, and nitriles. rsc.orgnih.gov

The use of supported catalysts, where the active metal is dispersed on a solid support, offers advantages in terms of catalyst recovery and reusability. researchgate.net For example, a bimetallic iron-ruthenium nanoparticle catalyst immobilized on a supported ionic liquid phase has demonstrated high activity and selectivity for the hydrodeoxygenation of acetophenone derivatives. rsc.orgrsc.org Such catalytic systems are also amenable to continuous flow processes, which can offer improved efficiency and safety over traditional batch reactions. rsc.org

Below is a table summarizing various catalytic systems for the reduction of aromatic nitro compounds, a key step in one of the synthetic routes to this compound.

| Catalyst System | Reductant | Key Features | Reference(s) |

| Iron Powder | Acid | Traditional method, generates significant waste. | rsc.org |

| Palladium on Carbon (Pd/C) | H₂ | Widely used, efficient for hydrogenation. | acs.orgresearchgate.net |

| Platinum on Carbon (Pt/C) | H₂ | Effective hydrogenation catalyst. | acs.org |

| Iron(III) amine-bis(phenolate) | Silanes | High chemoselectivity for nitro groups, earth-abundant metal. | rsc.orgnih.gov |

| Fe₂₅Ru₇₅@SILP | H₂ | Bimetallic nanoparticles, high activity and selectivity. | rsc.orgrsc.org |

| Fe₃O₄-MWCNTs@PEI-Ag | NaBH₄ | Magnetically recoverable nanocomposite, operates in water. | nih.gov |

Flow Chemistry Applications in Continuous Synthesis of this compound

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering enhanced safety, improved heat and mass transfer, and greater reproducibility compared to batch processes. vapourtec.com The synthesis of this compound is well-suited for a continuous flow approach, which would typically involve a two-step sequence: the nitration of a suitable precursor followed by the reduction of the nitro intermediate. A plausible precursor is 2'-hydroxyacetophenone (B8834), which would first be nitrated and then the resulting nitro group would be reduced to the desired amine.

A conceptual continuous flow setup for this synthesis would involve two main reactor modules connected in series.

Step 1: Continuous Nitration The first step is the nitration of 2'-hydroxyacetophenone. In a flow system, a solution of the acetophenone precursor in a suitable solvent (e.g., sulfuric acid) and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be continuously fed into a microreactor or a tube reactor using precise pumping systems. vapourtec.comgoogle.com Flow chemistry offers significant safety advantages for nitration, which is a highly exothermic reaction. ewadirect.com The high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, minimizing the risk of thermal runaways and improving the selectivity of the reaction by reducing the formation of by-products. vapourtec.comfraunhofer.de The reaction temperature can be precisely controlled, typically in the range of -10 to 10 °C, to favor the formation of the desired 1-(2-hydroxy-5-nitrophenyl)ethanone isomer. google.com The residence time within the reactor is a critical parameter that can be finely tuned by adjusting the flow rates to ensure complete conversion.

Step 2: Continuous Catalytic Reduction The output stream from the nitration reactor, containing the nitro intermediate, can be directly channeled into a second flow module for the reduction step. Catalytic hydrogenation is a common and green method for the reduction of nitroarenes. nih.govnih.gov This step can be performed in a packed-bed reactor containing a heterogeneous catalyst. nih.gov Various catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), have been shown to be effective for the reduction of nitro groups in flow systems. nih.govacs.org

In this setup, the solution of the nitro intermediate is mixed with a stream of hydrogen gas and passed through the heated, catalyst-filled column. The continuous flow system allows for excellent control over hydrogen pressure, temperature, and residence time, leading to high conversion rates and selectivity towards the desired amino product. acs.org This method avoids the handling of pyrophoric catalysts on a large scale, as is often required in batch processes, and allows for easy catalyst recovery and reuse, which is both economical and environmentally friendly. ias.ac.inresearchgate.net The direct synthesis of aminophenols from nitroaromatics in a continuous-flow process has been demonstrated to be a safe, green, and efficient method. acs.orgacs.org

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and energy consumption. For the continuous flow synthesis of this compound, key parameters for both the nitration and reduction steps must be systematically investigated.

Optimization of Nitration: The primary goal in the nitration of 2'-hydroxyacetophenone is to achieve high selectivity for the 5-nitro isomer and high conversion. Parameters to be optimized include:

Temperature: Lower temperatures generally favor higher selectivity in aromatic nitration.

Residence Time: This is controlled by the reactor volume and the total flow rate. A shorter residence time may lead to incomplete conversion, while a longer one might increase the formation of by-products.

Stoichiometry: The molar ratio of the nitrating agent to the substrate is critical. Using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess can lead to over-nitration or oxidation.

Table 1: Exemplary Data for Optimization of Nitration of 2'-Hydroxyacetophenone in Flow

| Entry | Temperature (°C) | Residence Time (min) | HNO₃/Substrate Ratio | Conversion (%) | 5-Nitro Isomer Selectivity (%) |

|---|---|---|---|---|---|

| 1 | 10 | 5 | 1.1:1 | 85 | 90 |

| 2 | 0 | 5 | 1.1:1 | 95 | 98 |

| 3 | 0 | 2 | 1.1:1 | 80 | 97 |

This table presents hypothetical data based on general principles of nitration reactions.

Optimization of Reduction: For the catalytic hydrogenation of the 1-(2-hydroxy-5-nitrophenyl)ethanone intermediate, the focus is on achieving complete conversion of the nitro group without affecting other functional groups. Key parameters include:

Catalyst: Different supported noble metal catalysts (e.g., Pt/C, Pd/C) exhibit different activities and selectivities. acs.org

Hydrogen Pressure: Higher pressure generally increases the reaction rate, but there is an optimal range beyond which little improvement is seen. acs.org

Temperature: Increasing the temperature can accelerate the reaction, but may also lead to side reactions or catalyst deactivation. rasayanjournal.co.in

Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. acs.org

Table 2: Exemplary Data for Optimization of Catalytic Reduction in Flow

| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | Yield of Amine (%) |

|---|---|---|---|---|---|---|

| 1 | 5% Pd/C | 10 | 50 | Ethanol | 98 | 95 |

| 2 | 5% Pt/C | 10 | 50 | Ethanol | >99 | 98 |

| 3 | 5% Pt/C | 5 | 50 | Ethanol | 90 | 88 |

| 4 | 5% Pt/C | 10 | 70 | Ethanol | >99 | 96 (impurities) |

This table presents hypothetical data based on general principles of catalytic hydrogenation.

Isolation and Purification Procedures: Following the continuous synthesis, the product stream will contain the desired this compound, the solvent, and potentially some by-products and unreacted starting materials. A multi-step isolation and purification protocol is typically required.

Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator.

Extraction: Liquid-liquid extraction can be employed to separate the product from water-soluble or acid/base-soluble impurities. For instance, after neutralizing the acidic reaction mixture from the nitration step, the product can be extracted into an organic solvent. The final aminophenol product can be purified by adjusting the pH of an aqueous solution to precipitate the product, which can then be isolated. google.comgoogle.com

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. For aminophenols, recrystallization from water or aqueous alcohol mixtures is common. google.com

Chromatography: If high purity is required, column chromatography can be used. The crude product is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents), separating the components based on their differential adsorption.

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. For industrial-scale production, crystallization is often preferred due to its cost-effectiveness and scalability.

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 5 Amino 2 Hydroxyphenyl Ethanone

Exploration of Electrophilic Aromatic Substitution Reactions on the Core Structure

The aromatic ring of 1-(5-amino-2-hydroxyphenyl)ethanone is highly activated towards electrophilic aromatic substitution. This is due to the potent electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) substituents. These groups direct incoming electrophiles to the positions ortho and para to themselves. In contrast, the acetyl (-COCH₃) group is electron-withdrawing and deactivates the ring, directing incoming groups to the meta position.

The cumulative effect of these substituents makes the positions at C4 and C6 the most probable sites for electrophilic attack, as they are ortho or para to the activating groups. The C3 position is another potential, albeit less likely, site of substitution.

| Reaction | Reagents | Probable Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(5-Amino-2-hydroxy-4-nitrophenyl)ethanone and 1-(5-Amino-2-hydroxy-6-nitrophenyl)ethanone |

| Halogenation | Br₂/FeBr₃ | 1-(4-Bromo-5-amino-2-hydroxyphenyl)ethanone and 1-(6-Bromo-5-amino-2-hydroxyphenyl)ethanone |

| Sulfonation | SO₃/H₂SO₄ | 4-Amino-5-acetyl-2-hydroxybenzenesulfonic acid |

Nucleophilic Reactivity of the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups possess lone pairs of electrons, rendering them nucleophilic. The amino group is generally the more reactive of the two and can readily undergo reactions like acylation (to form amides) and alkylation.

The hydroxyl group, a weaker nucleophile, can be converted into a more potent nucleophilic phenoxide ion by a base. This allows it to participate in reactions such as Williamson ether synthesis and esterification.

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl chloride | 1-(5-Acetamido-2-hydroxyphenyl)ethanone |

| Amino (-NH₂) | Alkylation | Methyl iodide | 1-(2-Hydroxy-5-(methylamino)phenyl)ethanone |

| Hydroxyl (-OH) | Williamson Ether Synthesis | 1. Sodium hydride 2. Methyl iodide | 1-(5-Amino-2-methoxyphenyl)ethanone |

| Hydroxyl (-OH) | Esterification | Acetic anhydride/Pyridine | 4-Amino-2-acetylphenyl acetate |

Carbonyl Group Transformations: Condensation, Addition, and Reduction Reactions

The acetyl group's carbonyl moiety is a site for a range of chemical transformations.

Condensation Reactions: It can react with primary amines and their derivatives to form new carbon-nitrogen double bonds. For example, with hydroxylamine, it forms an oxime, and with hydrazine, it yields a hydrazone. These reactions are typically acid-catalyzed. researchgate.net

Addition Reactions: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles like Grignard reagents, leading to the formation of tertiary alcohols after an acidic workup.

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165). Alternatively, it can be completely reduced to a methylene (B1212753) group via methods such as the Clemmensen or Wolff-Kishner reductions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Condensation | Hydroxylamine hydrochloride | This compound oxime |

| Addition | 1. Methylmagnesium bromide 2. H₃O⁺ | 2-(5-Amino-2-hydroxyphenyl)propan-2-ol |

| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 1-(5-Amino-2-hydroxyphenyl)ethanol |

| Reduction to Methylene | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 5-Ethyl-2-aminophenol |

Oxidation and Reduction Chemistry of this compound

The aminophenol core of the molecule is susceptible to oxidation due to its electron-rich nature. The presence of both an amino and a hydroxyl group facilitates this process, which can lead to the formation of quinone-imine type structures. The precise outcome depends on the oxidizing agent and the conditions employed. Harsh oxidation can result in polymerization or degradation of the molecule.

Conversely, if the molecule has been functionalized with a nitro group through electrophilic aromatic substitution, this group can be reduced. Common methods for this reduction include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation, which would convert the nitro derivative into a diaminophenol derivative.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily available literature, established principles of physical organic chemistry provide insight into these transformations.

Kinetics: The rates of electrophilic aromatic substitutions are expected to be rapid due to the strong activating influence of the amino and hydroxyl groups. The rate-determining step is generally the formation of the arenium ion (sigma complex), the stability of which is enhanced by these electron-donating groups. For nucleophilic reactions, the rate is influenced by the nucleophilicity of the nitrogen and oxygen atoms and the electrophilicity of the reacting partner.

Thermodynamics: The thermodynamic feasibility of these reactions is governed by the change in Gibbs free energy. The formation of stable products, such as amides and ethers, suggests that these transformations are generally thermodynamically favorable. For instance, the acylation of the amino group is typically an exothermic process that results in a stable amide bond.

| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |

| Electrophilic Nitration | Reagent concentration, temperature, stability of the sigma complex intermediate. | Stability of the resulting nitrated aromatic product. |

| Nucleophilic Acylation | Nucleophilicity of the amino group, electrophilicity of the acylating agent, solvent effects. | Strength of the newly formed carbon-nitrogen bond and the stability of the amide product. |

| Carbonyl Reduction (with NaBH₄) | Reactivity of the hydride source, steric hindrance around the carbonyl group. | Formation of a stable secondary alcohol. |

Sophisticated Spectroscopic and Structural Elucidation of 1 5 Amino 2 Hydroxyphenyl Ethanone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule like 1-(5-Amino-2-hydroxyphenyl)ethanone, with its distinct proton and carbon environments, a suite of advanced NMR experiments provides unambiguous structural confirmation.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of proton and carbon environments, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. youtube.com These techniques display correlations between nuclei, revealing through-bond and through-space connectivities. epfl.ch

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the vicinal aromatic protons, confirming their adjacent positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is invaluable for assigning the signals of protonated carbons in the ¹³C spectrum. An edited HSQC can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu It connects fragments of the molecule, for instance, by showing a correlation from the methyl protons (-CH₃) to the carbonyl carbon (C=O) and the adjacent aromatic carbon. It is also the primary method for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the two carbons of the phenyl ring bonded to the hydroxyl and amino groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between nuclei, regardless of their bonding connections. It is particularly useful for determining stereochemistry and conformation. In a derivative of this compound, NOESY could show correlations between protons on the phenyl ring and protons of a substituent, helping to define the molecule's preferred three-dimensional shape.

The following table represents plausible NMR data for this compound, illustrating the expected chemical shifts and key HMBC correlations.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 118.0 | H3, H4, H6, H8 |

| 2 | - | 148.0 | H3, H6 |

| 3 | 7.05 (d) | 116.0 | C1, C2, C5 |

| 4 | 6.80 (dd) | 119.5 | C2, C6 |

| 5 | - | 140.0 | H3, H4, H6 |

| 6 | 7.20 (d) | 115.0 | C2, C4, C5 |

| 7 (C=O) | - | 202.0 | H8 |

| 8 (-CH₃) | 2.50 (s) | 26.0 | C7, C1 |

| OH | 9.50 (s) | - | C1, C2, C3 |

| NH₂ | 3.80 (s) | - | C4, C5, C6 |

Note: This is representative data. Actual chemical shifts can vary based on solvent and experimental conditions.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides atomic-level insights into the structure and dynamics of materials in their solid form. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. emory.edu For this compound, ssNMR can be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound will yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Determine Tautomeric and Ionic States: ssNMR can definitively identify the protonation state of the amino group and the phenolic hydroxyl group in the crystal lattice.

Probe Intermolecular Interactions: Cross-polarization techniques in ssNMR can reveal proximity between molecules, providing information on hydrogen bonding networks and crystal packing arrangements.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the unambiguous determination of a compound's elemental composition and confirmation of its molecular formula. For this compound (C₈H₉NO₂), the expected exact mass is 151.06333 g/mol . sigmaaldrich.comnih.gov

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation. The resulting pattern is a chemical fingerprint that helps to confirm the structure. For aromatic ketones like acetophenone (B1666503), a characteristic fragmentation is the α-cleavage, involving the loss of the methyl group. miamioh.edu

Predicted Fragmentation Pathway:

Molecular Ion (M⁺•): The intact molecule with one electron removed, showing a peak at m/z ≈ 151.

α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion. This is often the base peak in the spectrum. [M - 15]⁺ → m/z ≈ 136

Loss of Carbon Monoxide: The acylium ion can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da). [M - 15 - 28]⁺ → m/z ≈ 108

The table below illustrates the expected major fragments in the HRMS spectrum.

| m/z (Calculated) | Formula | Fragment Identity |

| 151.0633 | C₈H₉NO₂ | [M]⁺• (Molecular Ion) |

| 136.0398 | C₇H₆NO₂ | [M - CH₃]⁺ |

| 108.0449 | C₆H₆NO | [M - CH₃ - CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a distinct pattern of absorption bands corresponding to the vibrations of specific functional groups. These techniques are excellent for confirming the presence of key structural features. nih.gov For different polymorphs, variations in crystal packing can lead to observable shifts in band frequencies and intensities, making these methods useful for solid-state characterization. americanpharmaceuticalreview.com

For this compound, the key expected vibrational modes are:

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3400-3300 (Broad) |

| N-H Stretch | Amino -NH₂ | 3350-3250 (Two bands) |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₃ | 2960-2850 |

| C=O Stretch | Ketone | 1680-1660 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-O Stretch | Phenolic C-O | 1260-1180 |

| C-N Stretch | Amino C-N | 1340-1250 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would provide:

Unambiguous Structural Confirmation: Absolute proof of the connectivity and the substitution pattern on the aromatic ring.

Conformational Details: The planarity of the phenyl ring and the orientation of the acetyl and amino groups relative to it.

Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the phenolic -OH and amino -NH₂ groups, as well as π-π stacking interactions between aromatic rings. This information is critical for understanding the forces that govern the crystal's stability and physical properties.

Polymorph Identification: If multiple crystalline forms exist, X-ray crystallography can distinguish them based on their different unit cell parameters and space groups.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. arxiv.org While this compound itself is achiral, it can be readily converted into chiral derivatives. For example, asymmetric reduction of the ketone can yield a chiral alcohol, (R)- or (S)-1-(5-amino-2-hydroxyphenyl)ethanol. nih.gov

For such chiral derivatives, CD spectroscopy would be essential for:

Determining Absolute Configuration: The sign and shape of the CD spectrum (positive or negative Cotton effects) can often be correlated with the absolute stereochemistry (R or S) at the newly formed chiral center.

Studying Conformation in Solution: CD signals are highly sensitive to the molecule's three-dimensional structure. Changes in the CD spectrum can indicate conformational changes induced by solvent, temperature, or binding to another molecule.

Monitoring Chiral Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample, making it a useful tool for assessing the success of an asymmetric synthesis.

Computational and Theoretical Investigations of 1 5 Amino 2 Hydroxyphenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1-(5-Amino-2-hydroxyphenyl)ethanone, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the aromatic ring, the amino group, the hydroxyl group, and the acetyl group would reveal their respective roles in the molecule's reactivity. Theoretical studies on similar aromatic compounds have utilized Density Functional Theory (DFT) to calculate these orbital energies. growingscience.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative of what an FMO analysis would yield and is not based on published experimental or computational results for this specific molecule.)

| Parameter | Value |

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Gap | Data not available in searched literature |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. proteopedia.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an EPS map would likely show negative potential around the oxygen atoms of the hydroxyl and acetyl groups, as well as potentially on the nitrogen of the amino group, indicating these as sites for electrophilic interaction. nih.gov The hydrogen atoms of the amino and hydroxyl groups would likely exhibit positive potential.

Table 2: Predicted Electrostatic Potential Features of this compound (Note: The following predictions are based on general chemical principles and are not derived from specific computational data for this molecule.)

| Molecular Region | Predicted Electrostatic Potential |

| Oxygen of Hydroxyl Group | Negative |

| Oxygen of Acetyl Group | Negative |

| Nitrogen of Amino Group | Negative |

| Hydrogen of Hydroxyl Group | Positive |

| Hydrogens of Amino Group | Positive |

| Aromatic Ring | Variable, with potential for both positive and negative regions |

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations. nih.gov

One of the primary applications of DFT is geometry optimization, where the lowest energy arrangement of the atoms in a molecule is determined. This provides a detailed picture of bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations could predict its most stable three-dimensional structure.

Furthermore, DFT can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated. Studies on related compounds have shown good agreement between DFT-calculated and experimentally measured vibrational frequencies. nih.gov

Table 3: Illustrative Data from a DFT Geometry Optimization of this compound (Note: The following table illustrates the type of data obtained from a DFT geometry optimization and does not represent actual calculated values for this molecule.)

| Parameter | Optimized Value |

| C-C bond lengths (aromatic) | Data not available in searched literature |

| C-N bond length | Data not available in searched literature |

| C-O bond length (hydroxyl) | Data not available in searched literature |

| C=O bond length (acetyl) | Data not available in searched literature |

| Key Bond Angles | Data not available in searched literature |

| Dihedral Angles | Data not available in searched literature |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. springernature.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions. unipa.it

For this compound, MD simulations could be used to investigate its conformational landscape, particularly the rotation around the single bonds connecting the substituent groups to the aromatic ring. This would provide insights into the flexibility of the molecule and the relative energies of different conformers. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules or other molecules in a condensed phase, providing information about hydrogen bonding and other non-covalent interactions.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The structure of the transition state provides crucial information about the mechanism of the reaction.

For reactions involving this compound, computational methods could be used to perform a transition state search. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rsc.org An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species. Such studies are invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. d-nb.info

Biological Activity and Mechanistic Studies of 1 5 Amino 2 Hydroxyphenyl Ethanone and Its Analogues

Exploration of Potential Biological Targets and Pathways

The exploration of potential biological targets for 1-(5-Amino-2-hydroxyphenyl)ethanone and its analogues has pointed towards several key areas of interest. One analogue, 1-(2-Amino-5-hydroxyphenyl)ethanone, has been identified as an inhibitor of topoisomerase enzymes. biosynth.com These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. By binding to topoisomerases, this analogue prevents the necessary breaking and rejoining of DNA strands, which can lead to disruptions in DNA replication and ultimately, cell death. biosynth.com

Another area of investigation involves the quorum sensing (QS) system in bacteria, a cell-to-cell communication process that regulates virulence factors. An analogue, 1-(4-Amino-2-hydroxyphenyl)ethanone (B1268289), isolated from the endophytic fungus Phomopsis liquidambari, has demonstrated QS inhibitory activity against Pseudomonas aeruginosa. researchgate.net This suggests that this class of compounds could potentially interfere with bacterial communication, thereby reducing their pathogenicity. researchgate.net

Furthermore, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as potential inhibitors of the MCR-1 protein. This protein confers resistance to colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.gov Virtual screening identified a racemic compound as a potential MCR-1 inhibitor, and subsequent synthesis and evaluation of its derivatives have shown promising results in cell-based and enzymatic assays. nih.gov

In Vitro Receptor Binding and Enzyme Inhibition Assays

In vitro studies have provided more specific insights into the inhibitory activities of these compounds. For instance, 1-(2-Amino-5-hydroxyphenyl)ethanone is described as a kinetically competitive inhibitor of topoisomerase, indicating that it competes with the natural substrate for the enzyme's active site. biosynth.com

In the context of MCR-1 inhibition, enzymatic assays have confirmed that certain 1-phenyl-2-(phenylamino)ethanone derivatives can directly target and inhibit the activity of the MCR-1 protein. nih.gov This direct inhibition is a crucial finding, supporting the potential of these compounds to counteract colistin resistance.

The anti-inflammatory potential of these compounds has also been explored through in vitro assays. For example, fusaproliferin (B1234170) and its analogues have been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. frontiersin.org They also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. frontiersin.org Similarly, chalcone (B49325) analogues have demonstrated inhibitory effects on NO production in RAW264.7 cells, with the most promising compounds also reducing the release of TNF-α, IL-1β, IL-6, and prostaglandin (B15479496) E2 (PGE2). rsc.org

The following table summarizes the in vitro antimicrobial activities of newly synthesized aurone (B1235358) derivatives, which share some structural similarities with the compounds of interest.

| Bacterial Strain | Compound 10 MIC (µM) | Compound 20 MIC (µM) |

| Acinetobacter baumannii | 12.5 | 25 |

| Escherichia coli | 12.5 | 25 |

| Helicobacter pylori | 12.5 | 25 |

| Pseudomonas aeruginosa | 25 | >100 |

| Listeria monocytogenes | 3.12 | 6.25 |

| Clostridioides difficile | 12.5 | 3.12 |

| Candida auris | 50 | 12.5 |

| Cryptococcus neoformans | 25 | 12.5 |

Data sourced from an evaluation of antimicrobial activities of newly synthetized aurone derivatives. mdpi.com

Mechanistic Studies of Cellular Interactions: Absorption, Distribution, Metabolism (excluding excretion), and Molecular Mechanism of Action

The cellular interactions and metabolism of these compounds are critical to understanding their biological effects. 1-(2-Amino-3-hydroxyphenyl)ethanone is identified as a kynuridine metabolite that can be extracted from rat liver mitochondria and is associated with tryptophan metabolism disturbances. medchemexpress.com This suggests that the compound is involved in metabolic pathways and can be processed within cellular organelles.

The molecular mechanism of action for some analogues has been partially elucidated. For example, 1-(4-Amino-2-hydroxyphenyl)ethanone is believed to disrupt the QS system in P. aeruginosa by suppressing the expression of QS-related genes. researchgate.net This leads to inhibited activity of antioxidant enzymes and enhanced oxidative stress within the bacteria. researchgate.net

In the case of MCR-1 inhibitors, molecular docking studies suggest that 1-phenyl-2-(phenylamino)ethanone derivatives can interact with key amino acid residues, such as Glu246 and Thr285, in the active site of the MCR-1 protein through hydrogen bonds. nih.gov This interaction effectively occupies the catalytic cavity of the enzyme, leading to its inhibition. nih.gov

Investigation of Anti-inflammatory or Antioxidant Pathways at a Molecular Level

The anti-inflammatory and antioxidant activities of these compounds are often linked to their ability to modulate specific signaling pathways. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, an analogue, has been shown to suppress pro-inflammatory responses in activated microglia by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules, including JNK and p38. nih.gov It also inhibits the nuclear translocation of the NF-κB p65 and p50 subunits, which are key transcription factors for inflammatory gene expression. nih.gov

Similarly, fusaproliferin and its analogues have been found to inhibit the phosphorylation of essential proteins in the TLR4 downstream NF-κB and MAPK signaling pathways. frontiersin.org This inhibition is thought to be the primary mechanism behind their anti-inflammatory effects. frontiersin.org Chalcone analogues also appear to exert their anti-inflammatory effects by suppressing the expression of iNOS and COX-2 through the NF-κB/JNK signaling pathway. rsc.org

The antioxidant effects of related plant-derived compounds are often attributed to their ability to scavenge free radicals and activate the Nrf2 signaling pathway. mdpi.comnih.gov Nrf2 is a transcription factor that controls the expression of antioxidant and phase II detoxifying enzymes, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.com

The table below presents data on the anti-inflammatory activity of a β-diketone complex, highlighting its ability to protect human red blood cell membranes from lysis.

| Concentration (µg/mL) | % Inhibition of RBC Haemolysis (Sample) | % Inhibition of RBC Haemolysis (Diclofenac) |

| 500 | 25.94% | 33.94% |

Data from a study on the anti-inflammatory activity of a Cu(II) complex of a β-diketone ligand. orientjchem.org

Elucidation of Molecular Interactions with Biomolecules through Biophysical Techniques

Biophysical techniques have been employed to understand the molecular interactions between these compounds and their biological targets. Surface plasmon resonance (SPR) assays, combined with molecular docking analyses, have been used to evaluate the affinity and interactions between fusaproliferin analogues and the TLR4 receptor. frontiersin.org These studies provide a potential explanation for the downregulation of related signaling pathways. frontiersin.org

Molecular docking has also been instrumental in visualizing the binding modes of 1-phenyl-2-(phenylamino)ethanone derivatives with the MCR-1 protein, revealing key hydrogen bonding interactions that contribute to their inhibitory activity. nih.gov The crystal structure of 1-(5-acetyl-2-hydroxyphenyl)ethanone has been characterized, revealing intramolecular hydrogen bonding and stabilization through π–π stacking and weak C—H⋯O interactions. nih.gov Such structural information is vital for understanding how these molecules interact with their biological targets at an atomic level.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 1 5 Amino 2 Hydroxyphenyl Ethanone

Rational Design and Synthesis of Chemically Modified Analogues

The strategic derivatization of 1-(5-amino-2-hydroxyphenyl)ethanone allows for the fine-tuning of its physicochemical and pharmacological properties. Modifications can be systematically introduced at its key functional groups to probe interactions with biological targets and enhance desired activities.

Modifications at the Amino Group

The primary amino group on the phenyl ring is a prime target for modification, offering a route to a wide array of derivatives.

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with various acyl chlorides or anhydrides introduces different alkyl or aryl substituents. This modification can influence the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. N-acyl amino acid derivatives have been investigated as potential inhibitors of influenza neuraminidase, suggesting that such modifications can impart specific enzyme inhibitory activities. nih.govnih.gov

Schiff Base Formation: Condensation of the amino group with various aromatic aldehydes leads to the formation of Schiff bases (imines). This introduces a larger, often conjugated system, which can significantly alter the electronic and steric profile of the molecule. These derivatives are explored for their potential antimicrobial and anticancer activities.

Derivatization of the Hydroxyl Moiety

The phenolic hydroxyl group is another key site for chemical modification, impacting properties such as acidity, solubility, and the ability to act as a hydrogen bond donor.

Etherification: Conversion of the hydroxyl group to an ether by reaction with alkyl halides or other electrophiles is a common strategy. This modification removes the acidic proton and can be used to introduce a variety of functional groups, potentially altering receptor binding affinity or improving pharmacokinetic properties.

Esterification: Reaction with carboxylic acids or their derivatives yields esters. This can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active phenolic compound.

Transformations of the Ethanone (B97240) Side Chain

The ethanone (acetyl) group provides a reactive handle for significant structural diversification, most notably through condensation reactions.

Chalcone (B49325) Synthesis: The most prominent transformation is the Claisen-Schmidt condensation of the acetyl group with various substituted aromatic or heteroaromatic aldehydes. This reaction, typically base-catalyzed, forms α,β-unsaturated ketones known as chalcones. nih.govresearchgate.net The chalcone scaffold is a well-known pharmacophore present in many biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The synthesis is versatile, allowing for a wide range of substituents on the second aromatic ring, which is crucial for SAR studies.

β-Diketone Formation: The Baker-Venkataraman rearrangement provides a pathway to synthesize 1,3-diketones (β-diketones). This involves the acylation of the phenolic hydroxyl group followed by a base-catalyzed intramolecular rearrangement. These β-diketones are excellent metal chelators and can serve as precursors for the synthesis of various heterocyclic systems. bldpharm.com

Ring Substitutions and Fused Ring Systems

The inherent reactivity of the this compound scaffold allows for the construction of more complex, fused heterocyclic systems.

Quinoline (B57606) and Quinolone Synthesis: The amino and acetyl groups are perfectly positioned to participate in cyclization reactions to form quinoline and quinolone rings, which are core structures in numerous pharmaceuticals. The Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (like another ketone or ester), is a classic method for quinoline synthesis. These resulting quinoline derivatives have been extensively investigated for their anticancer activities. mdpi.comnih.govresearchgate.netorientjchem.org

Pyrimidine Synthesis: Chalcones derived from this compound can be further reacted with guanidine (B92328) to yield 2-amino-pyrimidine derivatives. These heterocyclic structures are also of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Systematic Assessment of Structural Modifications on Biological or Chemical Activity

The true value of synthesizing diverse analogues lies in the systematic evaluation of their biological or chemical activities. This process establishes clear Structure-Activity Relationships (SAR), guiding further optimization.

Derivatives of the core scaffold have shown promise in several therapeutic areas. For example, quinoline-chalcone hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data reveals that the nature and position of substituents on both the quinoline and chalcone moieties significantly influence cytotoxicity.

A study on novel quinoline-chalcone derivatives demonstrated potent activity against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com The results indicated that specific substitutions led to IC₅₀ values in the low micromolar range, in some cases surpassing the activity of the standard chemotherapeutic agent 5-Fluorouracil (5-FU). mdpi.com

| Compound | Structure | IC₅₀ (μM) vs. MGC-803 | IC₅₀ (μM) vs. HCT-116 | IC₅₀ (μM) vs. MCF-7 |

|---|---|---|---|---|

| 12a | Quinoline-Chalcone with 2-F on phenyl ring | 3.45 | 10.2 | 8.99 |

| 12c | Quinoline-Chalcone with 4-F on phenyl ring | 3.01 | 9.87 | 7.65 |

| 12e | Quinoline-Chalcone with 4-Cl on phenyl ring | 1.38 | 5.34 | 5.21 |

| 12g | Quinoline-Chalcone with 4-Br on phenyl ring | 2.11 | 7.65 | 6.54 |

| 5-FU (Control) | 5-Fluorouracil | 6.22 | 10.4 | 11.1 |

From this data, a preliminary SAR can be deduced: the presence of a halogen at the 4-position of the chalcone's phenyl ring appears beneficial for anticancer activity, with the chloro-substituted analogue (12e) being the most potent in this series. mdpi.com

Similarly, chalcones derived from related acetophenones have been tested for their antibacterial activity. Modifications on the aromatic rings, such as the introduction of hydroxyl or methoxy (B1213986) groups, can modulate the minimum inhibitory concentration (MIC) against various bacterial strains, including resistant ones like MRSA.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To move beyond qualitative SAR and develop predictive models, Quantitative Structure-Activity Relationship (QSAR) analysis is employed. While specific QSAR models for derivatives of this compound are not extensively reported in the literature, the methodology can be illustrated using studies on structurally related compounds.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors can encode various constitutional, topological, physicochemical, or quantum-chemical properties of the molecules.

For instance, a QSAR study on the toxicity of nitroaromatic compounds, which share some structural similarities with the target scaffold, identified descriptors like the lowest unoccupied molecular orbital energy (E_LUMO) and the octanol/water partition coefficient (logP) as key indicators of toxicity. nih.gov A typical QSAR model is expressed as an equation:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Dₙ are the values of the selected molecular descriptors and cₙ are their regression coefficients.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A sufficiently large and diverse set of compounds with accurately measured biological activity is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the set.

Variable Selection: Statistical methods are used to select a subset of descriptors that have the strongest correlation with the biological activity, while avoiding inter-correlation.

Model Building: A mathematical model is generated using techniques like multiple linear regression (MLR) or partial least squares (PLS).

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model generation. mdpi.com

A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the time and cost of drug discovery. mdpi.com

No Publicly Available Research Details Fragment-Based Drug Design Utilizing the this compound Scaffold

Following a comprehensive review of scientific literature, patent databases, and chemical registries, it has been determined that there are no publicly available research findings detailing the use of This compound as a starting fragment or scaffold in fragment-based drug design (FBDD) campaigns.

Fragment-based drug design is a well-established method in medicinal chemistry for identifying lead compounds as part of the drug discovery process. The strategy involves screening collections of low-molecular-weight chemical fragments, identifying those that bind weakly to a biological target, and then optimizing these hits through synthetic chemistry to enhance their potency and develop them into lead compounds.

Despite the theoretical suitability of the this compound structure as a potential fragment—possessing hydrogen bond donors (amino and hydroxyl groups) and an acceptor (carbonyl group) within a simple aromatic framework—no published studies provide the specific data required to detail its application in this context. The creation of an article section on its derivatization strategies and structure-activity relationships (SAR) within an FBDD framework is therefore not possible based on current, accessible scientific knowledge.

Searches for derivatization and SAR studies linked to FBDD for this specific compound did not yield any concrete examples, requisite data tables on biological activity, or descriptions of its evolution from a fragment hit to a more potent inhibitor. While research exists on related chemical structures or isomers, the strict focus on this compound prevents the inclusion of such data.

Consequently, the content for the requested section, "7.4. Fragment-Based Drug Design Approaches Utilizing the this compound Scaffold," cannot be generated with the required scientific accuracy and detail.

Potential Interdisciplinary Applications of 1 5 Amino 2 Hydroxyphenyl Ethanone

Role in Material Science: Polymer Precursors or Functional Monomers

The bifunctional nature of 1-(5-Amino-2-hydroxyphenyl)ethanone, possessing both an amino and a hydroxyl group, makes it a prime candidate for the synthesis of novel polymers. These functional groups can participate in various polymerization reactions, such as polycondensation, to form high-performance polymers like polyamides, polyimides, and polyesters.

While direct studies on the use of this compound in polymer synthesis are not extensively documented, research on similar aromatic diamines and diols provides a strong indication of its potential. For instance, novel polyamides have been synthesized through the direct polycondensation of diamine monomers with various dicarboxylic acids. researchgate.netresearchgate.net The Yamazaki phosphorylation polyamidation technique is one such method that has been effectively used to create polyamides with moderate to high degrees of polymerization from different diamine and diacid monomers. researchgate.net Given that this compound contains a reactive amino group, it could readily be used as a monomer in similar polycondensation reactions.

Furthermore, the synthesis of two-dimensional aromatic polyamides (2DAPAs) has been achieved through mechanochemical methods under solvent-free conditions. rsc.org This approach could potentially be adapted for this compound, leading to the formation of highly crystalline and thermally stable 2D polymers with unique properties. The presence of the hydroxyl and acetyl groups could also be exploited for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties for specific applications.

The self-polycondensation of monomers containing both an activated halide and a hydroxyl or amino group is another avenue for polymer synthesis. nih.gov While our subject compound does not possess a halide, its amino and hydroxyl groups could be chemically modified to introduce other reactive functionalities, thereby enabling its use in various polymerization strategies. The development of new polymers from monomers like this compound is a promising area of research for creating materials with enhanced thermal stability, solubility, and mechanical properties. nih.govnih.gov

Table 1: Examples of Polymerization Reactions with Amino-Functionalized Monomers

| Monomer Type | Polymerization Method | Resulting Polymer | Key Findings | Reference |

| Aromatic Diamine | Direct Polycondensation | Polyamide | Production of high-molecular-weight, soluble, and thermally stable polymers. | researchgate.net |

| Diamine and Diacid | Yamazaki Phosphorylation | Polyamide | Efficient method for obtaining polyamides with moderate to high polymerization degrees. | researchgate.net |

| Aromatic Diamine and Diacid Chloride | Mechanochemical Synthesis | 2D Aromatic Polyamide | Facile, solvent-free synthesis of highly crystalline and thermally stable 2D polymers. | rsc.org |

Applications in Coordination Chemistry: Ligand Design and Metal Complexation

The structure of this compound is highly conducive to its use as a ligand in coordination chemistry. The presence of oxygen and nitrogen donor atoms in the hydroxyl, acetyl, and amino groups allows for the formation of stable complexes with a wide range of metal ions.

A common strategy for creating versatile ligands is the synthesis of Schiff bases, which are typically formed through the condensation of a primary amine with an aldehyde or ketone. The amino group of this compound can readily react with various aldehydes to form Schiff base ligands. These ligands can then coordinate with metal ions through the imine nitrogen and the phenolic oxygen, and potentially the acetyl oxygen, to form stable metal complexes.

Research on analogous compounds, such as 1-(5-chloro-2-hydroxyphenyl)ethanone, has shown that they can form Schiff bases that subsequently coordinate with transition metals like Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). jocpr.comderpharmachemica.com These complexes often exhibit interesting geometries, such as octahedral or tetrahedral, and possess notable thermal stability. derpharmachemica.com Similarly, Schiff bases derived from 2-hydroxyacetophenone (B1195853) and various amines have been used to synthesize a wide array of metal complexes with diverse applications. orientjchem.org

The resulting metal complexes of this compound-derived ligands could have potential applications in catalysis, materials science, and biological systems. The specific properties of these complexes would depend on the choice of metal ion and the other ligands in the coordination sphere.

Table 2: Metal Complexes of Schiff Bases Derived from Hydroxyacetophenone Analogues

| Hydroxyacetophenone Analogue | Reactant for Schiff Base | Metal Ions | Resulting Complex Geometry | Reference |

| 1-(5-chloro-2-hydroxyphenyl)ethanone | 2-chloropyridine-3-carboxamide | Cr(III), Mn(II), Ni(II), Cu(II), Co(II), Zn(II), Cd(II) | Octahedral, Distorted Octahedral, Tetrahedral | derpharmachemica.com |

| 1-(5-chloro-2-hydroxy-4-methyl-phenyl)ethanone | 4-(2-aminoethyl)phenol | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1:2 [M:L] stoichiometry | jocpr.com |

| 2-hydroxy-5-methylphenyl ethan-1-one | Benzohydrazide | Co(II), Cu(II), Fe(III), Mn(III), VO(IV) | Characterized by various spectral techniques | ijsr.net |

Contribution to Sensor Technology: Chemo/Biosensor Development

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of chemosensors and biosensors. The aromatic ring system can be part of a larger conjugated system, leading to fluorescent properties, while the functional groups can act as binding sites for specific analytes.

Electrochemical Sensors: Electrochemical sensors rely on the conversion of a chemical signal into a measurable electrical signal. The amino and hydroxyl groups on the aromatic ring of this compound can be electrochemically active. These groups can undergo oxidation or reduction reactions at an electrode surface, and the presence of an analyte that interacts with the molecule can modulate this electrochemical response.

For instance, amino-functionalized materials, such as metal-organic frameworks (MOFs), have been successfully used to fabricate electrochemical sensors for the detection of biomolecules like glutamate. rsc.org The amino groups play a crucial role in the sensing mechanism. Similarly, this compound could be immobilized on an electrode surface to create a sensor for various analytes. The interaction of the analyte with the amino or hydroxyl groups could lead to a change in the oxidation potential or current, which can be correlated to the analyte's concentration. The development of electrochemical sensors for important amino acids like tryptophan has also been a significant area of research. mdpi.com

Fluorescent Sensors: Fluorescent sensors are another important class of chemical sensors that offer high sensitivity and selectivity. The design of fluorescent chemosensors often involves a fluorophore unit and a receptor unit. The aromatic nature of this compound suggests that it could be a precursor to a fluorescent molecule. The amino and hydroxyl groups can serve as reaction sites to build more complex, highly conjugated systems with enhanced fluorescent properties.

For example, Schiff bases derived from 2-aminophenol (B121084) have been shown to act as chemosensors for metal ions like Cu2+, Zn2+, and Ni2+. rsc.org The binding of the metal ion to the Schiff base ligand leads to a change in the fluorescence spectrum, allowing for the detection of the metal ion. Similarly, amino-functionalized MOFs have been employed as fluorescent pH sensors, where the protonation or deprotonation of the amino groups in response to pH changes modulates the fluorescence intensity. rsc.org Derivatives of this compound could be designed to exhibit similar analyte-responsive fluorescence.

Catalytic Applications: Organocatalysis or Ligands in Metal Catalysis

The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group in this compound suggests its potential as an organocatalyst or as a ligand in metal-catalyzed reactions.

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Bifunctional organocatalysts, which contain both an acidic and a basic site, are particularly effective. The amino and hydroxyl groups of this compound could act in a cooperative manner to activate both the nucleophile and the electrophile in a reaction. While there is no direct literature on the use of this specific compound as an organocatalyst, the principles of bifunctional catalysis are well-established. For example, enaminone- and benzenediamine-based organocatalysts have been synthesized and shown to be effective in Michael additions. mdpi.com

Ligands in Metal Catalysis: As discussed in the coordination chemistry section, this compound is an excellent candidate for ligand synthesis. The resulting metal complexes can possess significant catalytic activity. The electronic and steric properties of the ligand can be fine-tuned to control the reactivity and selectivity of the metal center.

For example, metal complexes of Schiff bases derived from various substituted phenols have been shown to catalyze a range of organic transformations. mdpi.com Furthermore, metal complexes with amino acid-based ligands have been investigated for their catalytic activity in oxidation reactions, such as the epoxidation of alkenes. scirp.orgsemanticscholar.org The coordination of this compound or its derivatives to metal centers like copper, cobalt, nickel, or manganese could yield catalysts for a variety of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. ias.ac.in

Table 3: Catalytic Activity of Related Compounds and Complexes

| Catalyst Type | Reaction | Key Findings | Reference |

| Metal complexes of amino acids | Cyclohexene oxidation | Mo and V complexes showed the best activity for epoxidation. | scirp.orgsemanticscholar.org |

| Enaminone- and benzenediamine-based organocatalysts | Michael addition | Demonstrated effective organocatalytic activity. | mdpi.com |

| Metallo-organic complexes with 5-amino-2-ethylpyridine-2-carboximidate | Henry reaction | Good catalytic effects were achieved with Cu, Co, Ni, and Mn complexes. | ias.ac.in |

| Transition metal complexes of a Schiff base ligand | Aniline oxidation | The synthesized complexes were examined for their catalytic activities. | mdpi.com |

Conclusions and Future Research Directions for 1 5 Amino 2 Hydroxyphenyl Ethanone

Summary of Key Academic Findings and their Significance

1-(5-Amino-2-hydroxyphenyl)ethanone, a simple substituted acetophenone (B1666503), has emerged as a significant building block in various fields of chemical research. Its versatile structure, featuring amino, hydroxyl, and acetyl groups on a phenyl ring, allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.

Academically, the primary significance of this compound lies in its role as a key intermediate. Research has demonstrated its utility in the preparation of specialized compounds with potential therapeutic applications. For instance, it is a documented starting material for the synthesis of alkylated flavonoid compounds, which are being investigated for their properties as therapeutic antioxidants. coompo.com Furthermore, it serves as a crucial component in the synthesis of spiro[chromanone-piperidine]s, a class of molecules that act as acetyl-CoA carboxylase inhibitors, highlighting its importance in medicinal chemistry research. coompo.com The isomeric compound, 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHE), isolated from the endophytic fungus Phomopsis liquidambari, has been identified as a quorum sensing (QS) inhibitor. nih.gov This discovery is significant as AHE has been shown to suppress the production of virulence factors in Pseudomonas aeruginosa, suggesting its potential as an anti-virulence agent. nih.gov

The reactivity of the functional groups in this compound and its isomers underpins their synthetic utility. The amino group allows for the formation of amides, Schiff bases, and nitrogen-containing heterocycles. The hydroxyl group can be alkylated or acylated, and it directs electrophilic aromatic substitution. The acetyl group provides a handle for condensation reactions and the formation of various carbon-carbon bonds. This multi-functional nature makes it a valuable tool for creating diverse molecular libraries for screening purposes.

Identification of Remaining Scientific Questions and Challenges

Despite its utility, several scientific questions and challenges concerning this compound remain. A primary challenge is the development of more efficient and environmentally benign synthesis methods. While it is commercially available, greener synthetic routes with higher yields and fewer byproducts are continually sought in modern organic chemistry.

A significant gap in the current body of knowledge is a comprehensive understanding of the full biological activity spectrum of this compound and its derivatives. While some specific applications have been explored, a systematic investigation into its broader pharmacological profile is lacking. For example, the quorum sensing inhibitory activity of its isomer, AHE, opens up questions about whether this compound itself or its other derivatives possess similar or other interesting bioactivities. nih.gov

Another challenge lies in the detailed characterization of the physicochemical properties of this compound and its derivatives. A deeper understanding of its solid-state properties, such as polymorphism and crystal packing, could be crucial for applications in materials science and pharmaceuticals. The study of a related compound, 1-(5-Acetyl-2-hydroxyphenyl)ethanone, revealed interesting intramolecular hydrogen bonding and π–π stacking interactions, suggesting that similar detailed structural analyses for this compound could yield valuable insights. nih.gov

Furthermore, the metabolic fate of this compound and its derivatives in biological systems is largely unknown. Understanding how these compounds are metabolized is critical for the development of any potential therapeutic agents.

Proposed Future Research Avenues for this compound

Building on the existing knowledge and identified gaps, several future research avenues can be proposed for this compound:

Exploration of Novel Synthetic Methodologies: Future research should focus on developing novel, efficient, and sustainable methods for the synthesis of this compound and its derivatives. This could involve exploring catalytic methods, flow chemistry, or the use of greener solvents and reagents.

Systematic Biological Screening: A comprehensive screening of this compound and a library of its derivatives against a wide range of biological targets is warranted. This could uncover new therapeutic potentials beyond the currently known applications. Given the quorum sensing inhibition observed in its isomer, investigating this activity in this compound is a logical next step. nih.gov

Development of Novel Derivatives: The synthesis of novel derivatives by modifying the amino, hydroxyl, and acetyl groups could lead to compounds with enhanced or entirely new properties. For example, the formation of various heterocyclic systems fused to the phenyl ring could generate structurally diverse molecules with interesting biological activities.

Advanced Physicochemical Characterization: Detailed studies on the solid-state structure, including single-crystal X-ray diffraction, are needed to understand the intermolecular interactions that govern the properties of these compounds. This knowledge is crucial for designing new materials with specific functions.